Vitamin A-d5 Acetate

Description

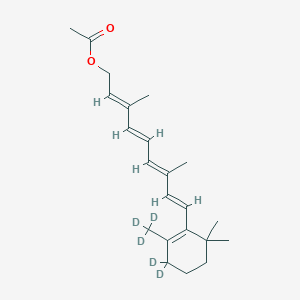

Vitamin A-d5 Acetate (CAS: 1217219-62-9) is a deuterated analog of Vitamin A Acetate, where five hydrogen atoms are replaced with deuterium. Its molecular formula is C22H27D5O2, with a molecular weight of 333.52 g/mol . Structurally, it retains the all-trans configuration of retinol but incorporates isotopic labeling at the cyclohexenyl moiety. This compound is highly purified (>80% purity) and primarily used as a stable isotope-labeled internal standard in mass spectrometry (LC-MS) for tracking metabolic pathways, pharmacokinetic studies, and analytical quantification in biological matrices .

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i3D3,11D2 |

InChI Key |

QGNJRVVDBSJHIZ-XWXKJAMKSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves a two-step process under alkaline and inert gas conditions:

- Step 1: Synthesis of a C6 phosphate ester intermediate via condensation of 3-methyl-4-oxo-2-buten-1-base acetate (a C5 aldehydo-ester) with tetraethyl methylenediphosphonate.

- Step 2: Wittig-Horner condensation of the C6 phosphate ester with a C14 aldehyde (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde) to produce Vitamin A acetate.

Detailed Procedure and Conditions

| Step | Reaction Components | Solvent | Temperature | Atmosphere | Reaction Time | Yield & Purity |

|---|---|---|---|---|---|---|

| 1 | 3-methyl-4-oxo-2-buten-1-base acetate + tetraethyl methylenediphosphonate | Ether or dipolar aprotic solvent (e.g., dimethylformamide) | 0°C to 35°C | Nitrogen | 2-3 hours | ~82% yield; 91-92% GC purity |

| 2 | C6 phosphate ester + 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde + sodium tert-butoxide | Toluene, oxolane, dimethylformamide or dimethyl sulfoxide mixtures | 0-10°C | Nitrogen | 1-3 hours | ~70-80% yield after recrystallization |

Key Notes and Advantages

- The raw materials, including the C5 aldehydo-ester and tetraethyl methylenediphosphonate, are industrially available and cost-effective.

- The reaction is conducted under inert atmosphere to prevent oxidation.

- The process is suitable for industrial scale due to its relatively short synthetic route and moderate reaction conditions.

- Environmental considerations include reduction of wastewater by minimizing highly basic reagents and controlling reaction temperatures.

- The method can be adapted for this compound by using deuterium-labeled analogs of the C5 aldehydo-ester or the C14 aldehyde to introduce deuterium atoms.

Representative Reaction Scheme

1) Formation of C6 phosphate ester:

$$

\text{3-methyl-4-oxo-2-buten-1-base acetate} + \text{tetraethyl methylenediphosphonate} \xrightarrow[\text{alkaline, N}_2]{\text{ether, 0-35°C}} \text{C6 phosphate ester}

$$

2) Wittig-Horner condensation:

$$

\text{C6 phosphate ester} + \text{C14 aldehyde} \xrightarrow[\text{NaOtBu, N}_2]{\text{toluene, 0-10°C}} \text{Vitamin A acetate}

$$

Preparation Method 2: Multi-step Synthesis via Acetylene and Hydrogenation

Overview

This method is a multi-step synthetic route involving:

- Reaction of 4-hydroxy-2-butanone with acetylene to form an intermediate.

- Subsequent reactions including lithium amide treatment, condensation with tetradecylaldehyde, partial hydrogenation, esterification, and bromination-debromination to yield Vitamin A acetate.

- Final crystallization to obtain high-purity product.

Detailed Procedure and Conditions

| Step | Reaction Description | Reagents & Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Reaction of 4-hydroxy-2-butanone with acetylene | Acetylene gas, controlled addition | Ambient | Variable | Direct reaction avoids methyl ketene and cis-hexanol preparation |

| 2 | Reaction with lithium amide | Lithium amide, inert atmosphere | Ambient | Variable | Formation of compound (III) |

| 3 | Condensation with tetradecylaldehyde and hydrolysis | Tetradecylaldehyde, hydrolysis step | Ambient | Variable | Formation of compound (IV) |

| 4 | Partial hydrogenation | Lindlar catalyst, H2 gas, 10-20°C, atmospheric pressure | 10-20°C | 10-15 hours | Controlled hydrogenation to preserve double bonds |

| 5 | Esterification | Acetyl chloride, pyridine, dichloromethane | 20-50°C | 3 hours | Acetylation of hydroxyl groups |

| 6 | Bromination and debromination | Hydrobromic acid, sodium carbonate | -20°C to 30°C | 1-2 hours | Removal of bromine substituents |

| 7 | Crystallization | Methanol, cooling to -25°C | -25°C | 20 hours | Purification step yielding ~95.6% all-trans Vitamin A acetate |

Key Notes and Advantages

- This route improves safety by avoiding unstable intermediates like methyl ketene.

- The process enhances raw material utilization, particularly of 4-hydroxy-2-butanone.

- The hydrogenation step uses Lindlar catalyst to achieve selective partial hydrogenation.

- The final product purity is high (95.6% all-trans Vitamin A acetate).

- Adaptation to this compound requires deuterium-labeled starting materials such as deuterated 4-hydroxy-2-butanone or deuterated acetylene.

Comparative Summary of Preparation Methods

| Feature | Wittig-Horner Condensation Route | Multi-step Acetylene Route |

|---|---|---|

| Number of Steps | 2 main steps | 7 steps including hydrogenation and bromination |

| Raw Materials | Industrially available aldehydes and phosphonates | 4-hydroxy-2-butanone, acetylene, lithium amide |

| Reaction Conditions | Mild temperatures (0-35°C), inert atmosphere | Varied temperatures (-20°C to 50°C), inert atmosphere |

| Yield | ~70-82% per step | High purity (~95.6%) after crystallization |

| Environmental Impact | Reduced wastewater, moderate base usage | More complex, involves bromination steps |

| Adaptability for Deuterium Labeling | High, via labeled aldehydes | High, via labeled 4-hydroxy-2-butanone or acetylene |

| Industrial Suitability | Good, shorter route | More complex, but safer intermediates |

Practical Considerations for this compound Synthesis

- Deuterium Incorporation : The key to this compound synthesis lies in selecting deuterium-labeled precursors. For example, using 3-methyl-4-oxo-2-buten-1-base acetate-d5 or 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde-d5 in the Wittig-Horner route ensures incorporation of five deuterium atoms.

- Reaction Monitoring : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for monitoring purity and yield.

- Safety and Environmental Controls : Use of inert atmospheres (nitrogen), controlled temperatures, and proper waste management is critical.

- Scale-up Potential : The Wittig-Horner condensation method is more amenable to scale-up due to fewer steps and simpler purification.

Chemical Reactions Analysis

Types of Reactions

Vitamin A-d5 Acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated retinoic acid.

Reduction: Reduction reactions can convert it back to deuterated retinol.

Substitution: The acetate group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium methoxide can facilitate substitution reactions

Major Products

The major products formed from these reactions include deuterated retinoic acid, deuterated retinol, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmacokinetics and Metabolism

Vitamin A Absorption Studies

Recent studies have utilized Vitamin A-d5 Acetate to investigate the absorption and metabolism of vitamin A in biological systems. For instance, a study measuring vitamin A absorption in rats demonstrated that the isotope ratio method could effectively estimate absorption efficiency over time. The results indicated a gradual decrease in absorption percentage from over 100% on day one to approximately 75% by day fourteen, highlighting the compound's utility in metabolic studies .

Liquid-Gel Partition Chromatography

this compound has been employed in liquid-gel partition chromatography to separate various vitamin A compounds without decomposition. This technique allows for the detailed study of vitamin A metabolism at physiological levels, making it a valuable tool for researchers examining vitamin A's role in health and disease .

Nutritional Research

Role in Immune Function and Cellular Communication

Vitamin A is crucial for immune function, cellular communication, and the development of various organs. Its deuterated form, this compound, can be used to trace metabolic pathways and understand how vitamin A influences these physiological processes. Research indicates that Vitamin A supports the normal differentiation of cells involved in vision and immune response, making it vital for maintaining overall health .

Dietary Studies

In dietary research, this compound assists in understanding the bioavailability of retinol and carotenoids from food sources. By using this compound, researchers can trace how different forms of vitamin A are absorbed and utilized by the body, providing insights into dietary recommendations and supplementation strategies .

Case Study 1: Vitamin A Absorption in Rats

- Objective: To determine the efficiency of vitamin A absorption using a plasma isotope ratio method.

- Methodology: Male Sprague-Dawley rats were administered oral doses of this compound along with intravenous doses of labeled lymph.

- Findings: The study revealed a significant decrease in absorption efficiency over time, with implications for understanding vitamin A metabolism in humans .

Case Study 2: Separation Techniques

- Objective: To develop a method for separating retinoids using liquid-gel partition chromatography.

- Methodology: Various vitamin A compounds were analyzed using different solvent mixtures.

- Findings: The method successfully separated retinol, retinal, and retinoic acid without decomposition, showcasing its potential for studying vitamin A metabolism .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Tracing absorption and metabolism of Vitamin A | Absorption efficiency decreases over time |

| Nutritional Research | Understanding bioavailability from dietary sources | Insights into dietary recommendations |

| Separation Techniques | Liquid-gel partition chromatography for retinoid analysis | Effective separation without decomposition |

Mechanism of Action

Vitamin A-d5 Acetate exerts its effects through its conversion to active forms such as deuterated retinoic acid. Retinoic acid binds to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Properties :

- Stability : Unstable at room temperature; requires storage at -86°C and shipping on dry ice .

- Applications: Essential for research requiring isotopic tracing, such as retinoid metabolism, vision science, and nutrient absorption studies .

Comparison with Similar Compounds

Vitamin A Acetate (Non-Deuterated)

CAS : 127-47-9

Molecular Formula : C22H32O2

Molecular Weight : 328.49 g/mol

| Parameter | Vitamin A-d5 Acetate | Vitamin A Acetate |

|---|---|---|

| Isotopic Labeling | Deuterated (5 D atoms) | Non-deuterated |

| Stability | Unstable at RT; requires -86°C | Stable at RT for short-term |

| Primary Use | Isotopic tracing (LC-MS) | Nutritional supplements, pharmaceuticals |

| Availability | 1–10 mg (research-grade) | 10–100 g (industrial scale) |

| Key Suppliers | Chiron, TargetMol, CymitQuimica | Multiple global suppliers |

Functional Differences :

- Analytical Utility : The deuterium in this compound provides a distinct mass signature, enabling precise quantification in complex biological samples. This is critical for avoiding matrix interference in LC-MS .

- Metabolic Studies: Deuterated analogs reduce variability in pharmacokinetic models by mimicking endogenous retinol metabolism without isotopic dilution .

9-cis Retinol Acetate-d5

CAS: Not explicitly listed (see ) Molecular Formula: Likely similar to this compound but with 9-cis isomerization.

| Parameter | This compound | 9-cis Retinol Acetate-d5 |

|---|---|---|

| Isomeric Configuration | All-trans | 9-cis |

| Biological Activity | Supports canonical retinoid signaling | May influence isomer-specific pathways (e.g., retinal isomerase interactions) |

| Research Applications | General retinoid metabolism | Specialized studies on visual cycle isomerization |

Key Insight: The 9-cis isomer is crucial for studying retinal isomerase activity in vision, whereas the all-trans form (this compound) is standard for systemic retinoid tracking .

Retinyl-d5 Palmitate

CAS: Not provided in evidence, but inferred as a common esterified form.

| Parameter | This compound | Retinyl-d5 Palmitate |

|---|---|---|

| Ester Group | Acetate | Palmitate |

| Lipophilicity | Moderate | High (due to C16 chain) |

| Tissue Distribution | Rapid hydrolysis to retinol | Prolonged release in adipose tissues |

Functional Contrast : Retinyl palmitate’s lipophilicity enhances storage in liver and adipose tissues, making it ideal for long-term nutrient studies. This compound, with faster hydrolysis, is better suited for acute metabolic profiling .

Analytical Chemistry

Metabolic Studies

- Isotopic Tracer: Used to map retinol-to-retinoic acid conversion in vivo, revealing regulatory checkpoints in vitamin A metabolism .

Supplier Landscape

| Supplier | Purity | Pack Size | Price Range |

|---|---|---|---|

| Chiron | 100 µg/mL | 1 mL | Premium (exact cost NA) |

| TargetMol | >80% | 1–5 mg | ~RMB 1,000–5,000 |

| CymitQuimica | Research-grade | 1–10 mg | Variable |

Biological Activity

Vitamin A-d5 acetate, a stable derivative of vitamin A, plays a crucial role in various biological processes. Its biological activity is primarily attributed to its conversion into active metabolites, including retinol and retinoic acid. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolism of this compound

This compound undergoes metabolic conversion in the body to yield active forms of vitamin A. The primary metabolic pathway involves the hydrolysis of retinyl acetate to retinol, followed by oxidation to retinal and retinoic acid. These metabolites are essential for numerous physiological functions, including vision, immune response, and cellular differentiation.

Key Metabolic Steps:

- Hydrolysis : Retinyl acetate is converted to retinol by enzymes such as pancreatic lipase.

- Oxidation : Retinol is oxidized to retinal and subsequently to all-trans-retinoic acid (atRA) or 13-cis-retinoic acid (13-cisRA) through the action of alcohol dehydrogenases and retinaldehyde dehydrogenases.

Biological Functions

This compound exhibits several biological activities:

- Vision : Retinal, derived from vitamin A, is a crucial component of rhodopsin, a pigment in photoreceptor cells that enables vision in low-light conditions.

- Immune Function : Vitamin A plays a vital role in maintaining the integrity of epithelial tissues and modulating immune responses.

- Cellular Differentiation : Retinoic acid influences gene expression related to cell growth and differentiation, impacting processes such as embryonic development and skin health.

Case Studies and Research Findings

Recent studies have highlighted the significance of vitamin A metabolism in various contexts:

- Gut Microbiome Interaction : Research demonstrates that gut bacteria can metabolize dietary vitamin A into active retinoids. For example, Lactobacillus intestinalis has been shown to restore retinoic acid levels in vancomycin-treated mice, indicating a symbiotic relationship between gut microbiota and vitamin A metabolism .

- Therapeutic Applications : this compound has been investigated for its potential in treating skin disorders. Topical formulations containing retinoids have shown efficacy in reducing acne and photoaging by promoting cell turnover and reducing inflammation .

- Cancer Research : Studies have explored the antiproliferative effects of retinoids derived from this compound on cancer cell lines. For instance, 1α-hydroxyvitamin D5 has demonstrated lower calcemic properties while retaining similar biological activity to calcitriol, making it a candidate for cancer prevention strategies .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. How is Vitamin A-d5 Acetate chemically characterized in analytical studies?

this compound is typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . NMR confirms the structural integrity and deuteration pattern by analyzing chemical shifts specific to the deuterated carbons. MS, particularly high-resolution MS, verifies molecular weight and isotopic purity (e.g., distinguishing d₅ from natural isotopes). For quantification, liquid chromatography-tandem MS (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in biological matrices .

Q. What is the role of deuterium labeling in this compound for metabolic studies?

The d₅ label (deuterium at five positions) enables precise tracking of Vitamin A acetate’s absorption, distribution, and metabolism in vivo. Deuterated analogs minimize interference from endogenous Vitamin A, allowing researchers to differentiate administered compounds from natural metabolites. This is critical for pharmacokinetic studies, such as measuring hepatic retinyl ester stores or intestinal uptake efficiency .

Q. How do researchers validate the stability of this compound in experimental formulations?

Stability is assessed under varying conditions (e.g., temperature, light, pH) using accelerated degradation studies. For example:

- Thermal stability : Incubate at 40°C for 6 months and compare degradation products via LC-MS.

- Oxidative stability : Expose to reactive oxygen species and quantify intact compound using UV-Vis spectroscopy. Results are validated against regulatory guidelines (e.g., ICH Q1A) to ensure methodological rigor .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability be resolved methodologically?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal models) or dose regimens . To address this:

- Conduct dose-response studies across multiple models, ensuring standardized protocols for administration and sampling.

- Apply compartmental pharmacokinetic modeling to reconcile disparities in absorption rates or tissue-specific distribution.

- Validate findings using isotopic dilution techniques with LC-MS/MS to isolate exogenous d₅ signals from endogenous Vitamin A .

Q. What experimental designs are optimal for studying this compound’s interaction with retinol-binding proteins (RBPs)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Key steps:

- Purify RBPs (e.g., CRBP-I) and immobilize them on sensor chips (SPR).

- Titrate this compound and measure real-time binding kinetics.

- Compare results with non-deuterated analogs to assess isotopic effects on protein-ligand interactions .

Q. How can researchers address ethical challenges in human trials involving deuterated Vitamin A compounds?

Ethical reviews must ensure informed consent explicitly mentions the use of isotopic tracers, potential risks (e.g., minimal radiation exposure in tracer studies), and data anonymization. Protocols should align with frameworks like the FINER model (Feasible, Novel, Ethical, Relevant) and include independent oversight for vulnerable populations (e.g., pediatric cohorts) .

Methodological Considerations

- Sample Preparation : For tissue-specific analysis, homogenize samples in antioxidant buffers (e.g., containing BHT) to prevent retinoid oxidation .

- Statistical Power : Use multivariate regression models to account for covariates (e.g., dietary Vitamin A intake) in human studies, ensuring a minimum n = 30 per cohort for robust statistical significance .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS datasets in public repositories (e.g., MetaboLights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.